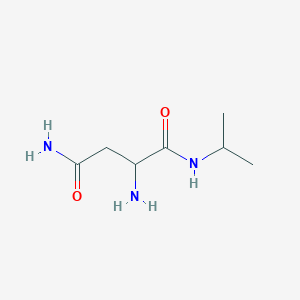
N~1~-isopropylaspartamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-isopropylaspartamide hydrochloride is a synthetic compound known for its unique properties and applications in various scientific fields. It is a thermoresponsive polymer that undergoes a reversible phase transition in response to changes in temperature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropylaspartamide hydrochloride typically involves the reaction of aspartic acid with isopropylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
Aspartic Acid+Isopropylamine+HCl→N 1 -isopropylaspartamide hydrochloride
Industrial Production Methods
Industrial production of N1-isopropylaspartamide hydrochloride involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the product through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-isopropylaspartamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
N~1~-isopropylaspartamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a thermoresponsive polymer in various chemical processes and reactions.
Biology: Employed in the study of biological systems and processes due to its unique properties.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialized materials and products due to its unique phase transition properties.
Mecanismo De Acción
The mechanism of action of N1-isopropylaspartamide hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s thermoresponsive nature allows it to undergo phase transitions in response to temperature changes, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-isopropylacrylamide: Another thermoresponsive polymer with similar properties.
Poly(N-isopropylacrylamide): A polymer with comparable phase transition behavior.
Uniqueness
N~1~-isopropylaspartamide hydrochloride is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its ability to undergo reversible phase transitions in response to temperature changes makes it particularly valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H15N3O2 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-amino-N-propan-2-ylbutanediamide |
InChI |
InChI=1S/C7H15N3O2/c1-4(2)10-7(12)5(8)3-6(9)11/h4-5H,3,8H2,1-2H3,(H2,9,11)(H,10,12) |
Clave InChI |
RIIIQWXLBGQIRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
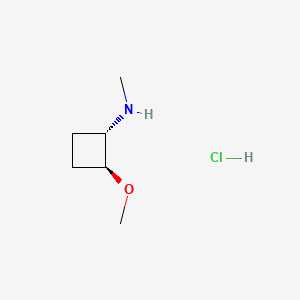

![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)
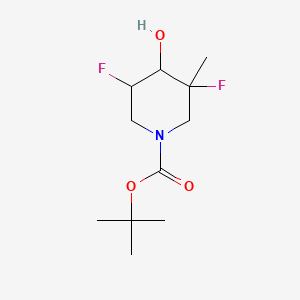
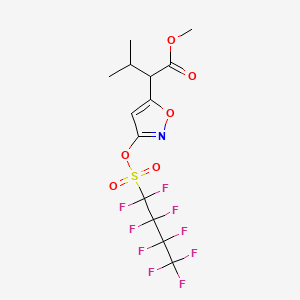
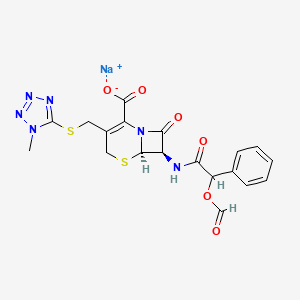
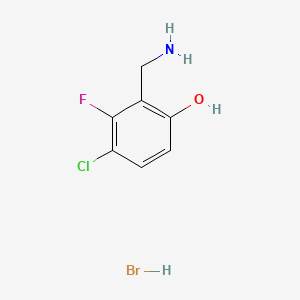
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
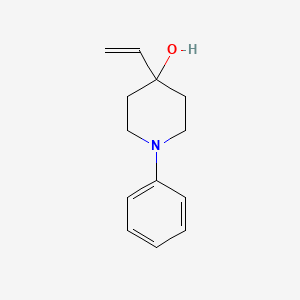
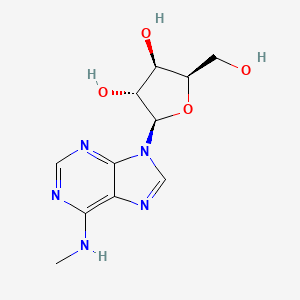
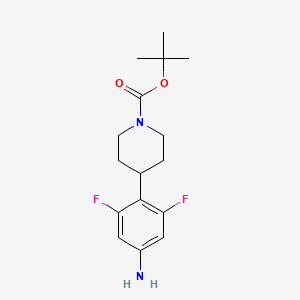
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
